molecular formula C13H19BrN2O4 B6242226 2-(2-methoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate CAS No. 2378501-83-6

2-(2-methoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate

Cat. No. B6242226
CAS RN: 2378501-83-6
M. Wt: 347.2
InChI Key:
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Description

2-(2-Methoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate, also known as MEAPB, is a synthetic compound that was first synthesized in the 1970s by the American pharmaceutical company Merck & Co. It is a derivative of the pyridine ring and is used in a variety of applications, including pharmaceuticals, organic synthesis, and medical research. MEAPB is a versatile compound with a wide range of potential uses, and its properties have been studied extensively in the past few decades.

Scientific Research Applications

2-(2-methoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate has been used in a variety of scientific research applications, including the study of enzyme inhibitors, drug metabolism, and the synthesis of other compounds. It has also been used in the development of pharmaceuticals, such as anticoagulants and anti-inflammatory drugs. Additionally, 2-(2-methoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate has been used in the study of cancer and other diseases, as well as in the development of new materials.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate is not well understood, but it is believed to act as an inhibitor of enzymes, such as cytochrome P450 enzymes. It is also believed to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage. Additionally, 2-(2-methoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate has been shown to have anti-inflammatory and anticoagulant properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-methoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate have been studied extensively in vitro and in vivo. In vitro studies have shown that 2-(2-methoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate can inhibit the activity of cytochrome P450 enzymes, as well as scavenge reactive oxygen species. In vivo studies have shown that 2-(2-methoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate can reduce inflammation and improve blood circulation. Additionally, 2-(2-methoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate has been shown to have anti-tumor and anti-cancer properties in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-methoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate in laboratory experiments include its high yield of product, its low cost, and its versatility. Additionally, 2-(2-methoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate is a relatively safe compound, with low toxicity in animal models. The main limitation of using 2-(2-methoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate in laboratory experiments is its lack of specificity, as it can interact with a variety of enzymes and other molecules.

Future Directions

The potential future applications of 2-(2-methoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate include its use in the development of new drugs and materials, as well as its use in the study of enzyme inhibitors, drug metabolism, and cancer. Additionally, 2-(2-methoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate could be used in the development of new diagnostic tools for diseases such as cancer and diabetes. Furthermore, 2-(2-methoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate could be used in the development of new treatments for a variety of diseases, including inflammation, cardiovascular diseases, and neurological disorders. Finally, 2-(2-methoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate could be used in the development of new materials for medical and industrial applications.

Synthesis Methods

The synthesis of 2-(2-methoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate involves the reaction of ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate with 2-methoxyethanol in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields the desired product in high yield, typically greater than 90%. The reaction is carried out at temperatures between 50-100°C and is usually completed within a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2-methoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate' involves the reaction of 2-amino-3-(6-bromopyridin-3-yl)propanoic acid with 2-(2-methoxyethoxy)ethyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "2-amino-3-(6-bromopyridin-3-yl)propanoic acid", "2-(2-methoxyethoxy)ethyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-(6-bromopyridin-3-yl)propanoic acid in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add a base (e.g. triethylamine) to the reaction mixture to deprotonate the carboxylic acid group.", "Step 3: Slowly add 2-(2-methoxyethoxy)ethyl chloride to the reaction mixture while stirring at room temperature.", "Step 4: Heat the reaction mixture to reflux for several hours.", "Step 5: Allow the reaction mixture to cool to room temperature and then add water to the mixture.", "Step 6: Extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 7: Purify the product by column chromatography or recrystallization." ] }

CAS RN

2378501-83-6

Product Name

2-(2-methoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate

Molecular Formula

C13H19BrN2O4

Molecular Weight

347.2

Purity

95

Origin of Product

United States

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